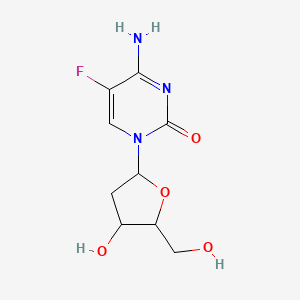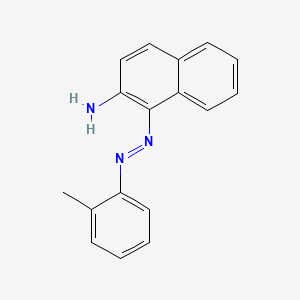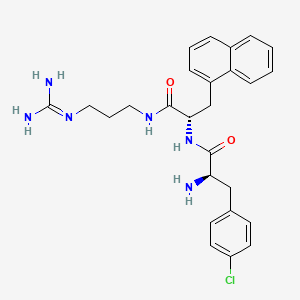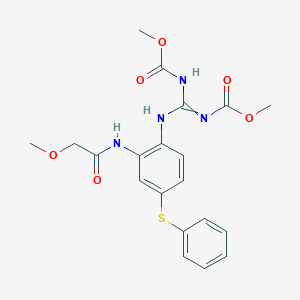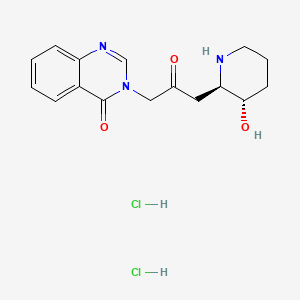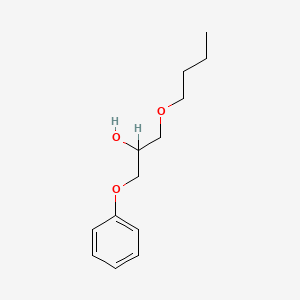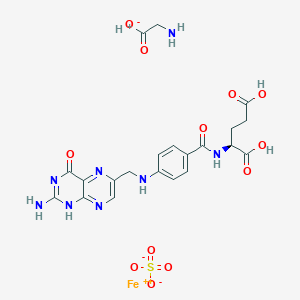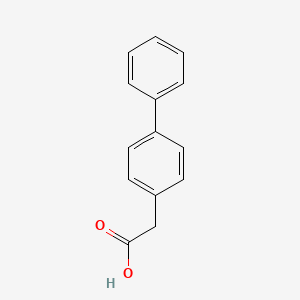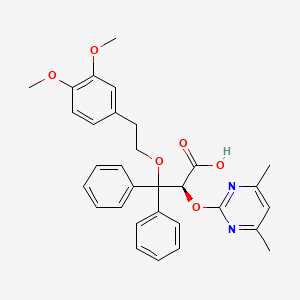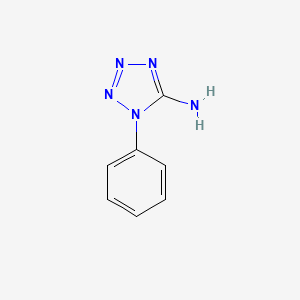![molecular formula C25H22N2O2 B1672397 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid CAS No. 890842-28-1](/img/structure/B1672397.png)
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Overview
Description
“2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid” is a phenolic derivative that inhibits the activity of the cholesterol ester transfer protein (CETP). It has been shown to inhibit viral replication and to protect against lipid peroxidation in fetal bovine serum .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a phenyl group, a pyrrolo[2,3-b]pyridin-3-yl group, and a benzoic acid group . The InChI code for this compound is 1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 382.46 . It appears as a white to beige powder and is soluble in DMSO at a concentration of 20 mg/mL .Scientific Research Applications
Inhibition of SGK1 and SGK2
GSK 650394 is a competitive inhibitor of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) and SGK2 . It shows potent inhibitory activity against the purified SGK1 with an IC50 value of 13nM in a fluorescence polarization assay . In the activity-based scintillation proximity assay, GSK 650394 prevents the phosphorylation activity of SGK1 and SGK2 with IC50 values of 62nM and 103nM, respectively .
Treatment of Prostate Cancer
GSK 650394 has been evaluated as a therapeutic for prostate cancer . The Sgk1 gene is a target gene of androgen, and knockdown of SGK1 expression attenuates androgen-mediated growth of the prostate cancer cell line . Thus, the inhibition of SGK1 is a novel mechanism for the treatment of prostate cancer .
Inhibition of Influenza Virus Replication
GSK 650394 has been reported to inhibit influenza virus replication .
Treatment of Colorectal Liver Metastasis (CRLM)
GSK 650394 has been used in research related to colorectal liver metastasis (CRLM) . Hepatocyte serum/glucocorticoid regulated kinase 1 (SGK1) was activated in response to hepatic ischemia-reperfusion injury to pass hepatocyte STAT3 phosphorylation and serum amyloid A (SAA) hyperactivation signals in CRLM-IR mice . Administration of the SGK1 inhibitor GSK-650394 further reduced ERK-related neutrophil extracellular traps (NETs) formation and polymorphonucler myeloid-derived suppressor cells (PMN-MDSC) infiltration compared with targeting hepatocyte SGK1 alone, thereby alleviating CRLM in the context of IR .
Treatment of Hepatic Ischemia-Reperfusion Injury
GSK 650394 has been validated in in vitro models to attenuate cerebral ischemia-reperfusion injury .
Inhibition of Androgen-Mediated Enhancement of Nedd4-2 Phosphorylation
In LNCaP cells, GSK 650394 inhibited androgen-mediated enhancement of Nedd4-2 phosphorylation .
Mechanism of Action
Target of Action
GSK 650394, also known as 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a novel inhibitor that primarily targets the Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2 . SGK1 is a target gene of androgen and plays a crucial role in various cellular processes, including cell growth and survival .
Mode of Action
GSK 650394 interacts with its targets, SGK1 and SGK2, by inhibiting their activities . It has been shown to suppress the activation of osteoclasts, cells responsible for bone resorption, by inhibiting the receptor activator of nuclear-κB ligand (RANKL)-mediated osteoclast formation . This inhibition is achieved by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of nuclear factor of activated T cells c1 (NFATc1) .
Biochemical Pathways
The primary biochemical pathways affected by GSK 650394 are the NF-κB and MAPK signaling pathways . These pathways play a critical role in the formation and activation of osteoclasts. By inhibiting these pathways, GSK 650394 suppresses osteoclast differentiation and prevents bone loss .
Pharmacokinetics
It is known that gsk 650394 is relatively non-toxic, with lc50 values of 41 μm in m1 cells and a lc50 greater than 100 μm in hela cells .
Result of Action
The primary result of GSK 650394’s action is the inhibition of osteoclast differentiation and prevention of bone loss . It achieves this by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of NFATc1 . In addition, GSK 650394 treatment has been shown to improve bone density in mice with ovariectomized-induced bone loss .
properties
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
CAS RN |
890842-28-1 | |
| Record name | GSK-650394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-650394 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



